molecular formula C13H11N3O2 B14016892 Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Cat. No.: B14016892
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-DHDCSXOGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Salinazid can be synthesized through the condensation reaction between salicylaldehyde and isoniazid. The reaction typically occurs in an ethanol solution under reflux conditions. The process involves the formation of a hydrazone linkage between the aldehyde group of salicylaldehyde and the hydrazine group of isoniazid.

Industrial Production Methods

While specific industrial production methods for salinazid are not widely documented, the synthesis generally follows the laboratory preparation method. The reaction is scalable, and the use of ethanol as a solvent makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Salinazid undergoes various chemical reactions, including:

    Oxidation: Salinazid can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: Salinazid can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated salinazid derivatives.

Scientific Research Applications

Salinazid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Salinazid exerts its effects primarily through its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known antitubercular drug with a similar mechanism of action.

    Pyrazinamide: Another antitubercular drug that disrupts bacterial cell wall synthesis.

    Ethionamide: A structural analog of isoniazid with similar antimicrobial properties.

Uniqueness

Salinazid is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds, making it a valuable tool in coordination chemistry and medicinal research.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9-

InChI Key

VBIZUNYMJSPHBH-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Origin of Product

United States

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